molecular formula C22H23N5O2S B5917396 N-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide

N-(4,6-dimethylpyrimidin-2-yl)-N'-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide

Cat. No.: B5917396
M. Wt: 421.5 g/mol
InChI Key: GHDQJIHWOUHCRK-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide is a complex organic compound that belongs to the class of sulfonyl-indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine, 4-methylbenzenesulfonyl chloride, and 2,3-dihydro-1H-indole-1-carboximidamide. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-1H-indole-1-carboximidamide
  • N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboxamide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-N’-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indole-1-carboximidamide is unique due to its specific structural features, such as the presence of both pyrimidine and indole moieties, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methylphenyl)sulfonyl-2,3-dihydroindole-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-15-8-10-19(11-9-15)30(28,29)26-22(25-21-23-16(2)14-17(3)24-21)27-13-12-18-6-4-5-7-20(18)27/h4-11,14H,12-13H2,1-3H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDQJIHWOUHCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=NC(=CC(=N2)C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/NC2=NC(=CC(=N2)C)C)\N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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